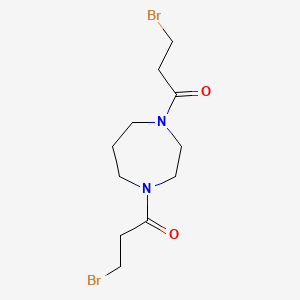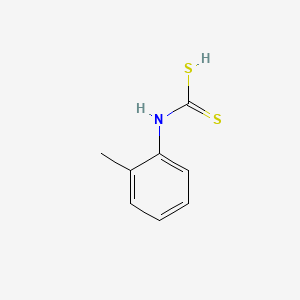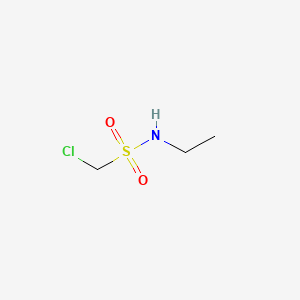
1-Chloro-N-ethylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-N-ethylmethanesulfonamide is an organic compound with the molecular formula C3H8ClNO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group.
Méthodes De Préparation
The synthesis of 1-Chloro-N-ethylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with ethylamine in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3SO2Cl+C2H5NH2→CH3SO2NHC2H5+HCl
In industrial settings, this reaction can be scaled up using continuous flow reactors to ensure efficient production. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and using an excess of ethylamine to drive the reaction to completion .
Analyse Des Réactions Chimiques
1-Chloro-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.
Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfides. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Applications De Recherche Scientifique
1-Chloro-N-ethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is relevant in the treatment of conditions like glaucoma and epilepsy.
Medicine: Research is ongoing into its potential use as an antimicrobial agent, leveraging its sulfonamide structure which is known for antibacterial properties.
Mécanisme D'action
The mechanism by which 1-Chloro-N-ethylmethanesulfonamide exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics .
Comparaison Avec Des Composés Similaires
1-Chloro-N-ethylmethanesulfonamide can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine. While all these compounds share the sulfonamide functional group, this compound is unique due to the presence of the chlorine atom, which can be further modified to create a variety of derivatives. This makes it a versatile intermediate in organic synthesis .
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfanilamide
Propriétés
Numéro CAS |
52009-25-3 |
|---|---|
Formule moléculaire |
C3H8ClNO2S |
Poids moléculaire |
157.62 g/mol |
Nom IUPAC |
1-chloro-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C3H8ClNO2S/c1-2-5-8(6,7)3-4/h5H,2-3H2,1H3 |
Clé InChI |
PMTFQVVOCAWRIG-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




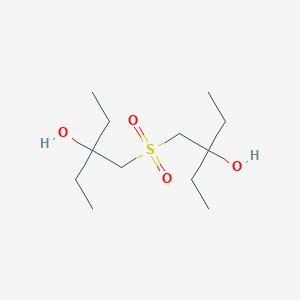
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)

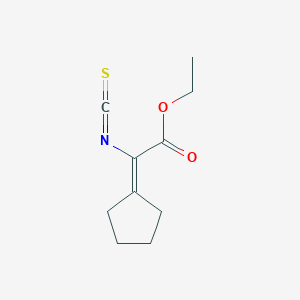
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)
